tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242473
InChI: InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1
SMILES:
Molecular Formula: C11H21FN2O2
Molecular Weight: 232.29 g/mol

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate

CAS No.:

Cat. No.: VC16242473

Molecular Formula: C11H21FN2O2

Molecular Weight: 232.29 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate -

Specification

Molecular Formula C11H21FN2O2
Molecular Weight 232.29 g/mol
IUPAC Name tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
Standard InChI InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1
Standard InChI Key PWWDRFMQLZQJAY-DTWKUNHWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C(C1)F)CN

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₁FN₂O₂, with a molecular weight of 232.29 g/mol. Its IUPAC name, tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate, reflects the following features:

  • A piperidine ring with fluorine at C3 and aminomethyl (-CH₂NH₂) at C4.

  • A tert-butyloxycarbonyl (Boc) protective group at the piperidine nitrogen .

  • Stereochemistry: The (3S,4S) configuration ensures spatial alignment critical for biological interactions .

The isomeric SMILES string, CC(C)(C)OC(=O)N1CCC@HCN, encodes its stereochemical details.

Physicochemical Properties

Key predicted properties include:

PropertyValueSource
Boiling Point285.6 ± 40.0 °C
Density1.11 ± 0.1 g/cm³
pKa8.88 ± 0.40
Storage Conditions2–8°C, protected from light

The Boc group enhances solubility in organic solvents, while the fluorine atom increases electronegativity and metabolic stability .

Synthesis and Optimization

Asymmetric Synthesis Strategies

Synthesis typically involves multi-step sequences to introduce stereochemistry and functional groups:

  • Piperidine Ring Formation: Cyclization of linear precursors via reductive amination or ring-closing metathesis.

  • Fluorination: Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution to install fluorine at C3 .

  • Aminomethyl Introduction: Mannich reactions or reductive amination of ketones to add the -CH₂NH₂ group.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate to shield the amine .

Stereochemical Control

Achieving the (3S,4S) configuration requires chiral auxiliaries or catalytic asymmetric synthesis. For example:

  • Chiral Pool Synthesis: Starting from enantiopure amino acids or sugars.

  • Organocatalysts: Proline-derived catalysts to induce stereoselectivity during fluorination .

Key Challenges

  • Enantiomeric Purity: Minor stereochemical impurities can drastically alter biological activity.

  • Scalability: Multi-step sequences often suffer from low yields, necessitating process optimization.

Comparative Analysis with Structural Analogs

The compound’s activity is highly stereochemistry-dependent. Comparisons with related derivatives include:

Compound NameCAS NumberKey DifferencesBiological Impact
tert-Butyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate1260612-08-5Opposite stereochemistryReduced JAK inhibition
cis-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate577691-56-6Cis-configurationAltered PDE4 selectivity
trans-tert-Butyl 4-amino-3-fluoropiperidine-1-carboxylate907544-16-5Trans-configurationLower metabolic stability

The (3S,4S) configuration optimizes target engagement and pharmacokinetics .

Research Challenges and Future Directions

Synthetic Hurdles

  • Catalyst Development: Improving enantioselectivity in fluorination steps.

  • Green Chemistry: Reducing reliance on hazardous reagents (e.g., Pd/C) .

Biological Evaluation

  • In Vivo Studies: Limited data on toxicity and pharmacokinetics necessitate further preclinical profiling.

  • Target Identification: High-throughput screening to uncover novel therapeutic targets.

Computational Modeling

Molecular dynamics simulations predict binding modes with JAK and PDE4, guiding structure-based design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator